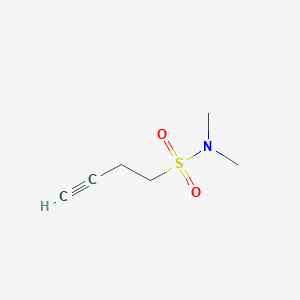

N,N-dimethylbut-3-yne-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylbut-3-yne-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-4-5-6-10(8,9)7(2)3/h1H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBFECVDYHMFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of N,n Dimethylbut 3 Yne 1 Sulfonamide

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group of N,N-dimethylbut-3-yne-1-sulfonamide is rich in electron density, making it susceptible to attack by electrophiles and a participant in various cycloaddition reactions. Its terminal position also allows for reactions involving the acidic acetylenic proton.

The carbon-carbon triple bond of this compound can undergo both nucleophilic and electrophilic addition reactions. In these processes, the π-bonds of the alkyne are broken, and new sigma bonds are formed.

In electrophilic additions to unsymmetrical alkynes like this compound, the regioselectivity is often governed by Markovnikov's rule. libretexts.orgchemistrysteps.com This rule predicts that the electrophile will add to the carbon atom of the alkyne that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.org For this compound, this would mean the electrophile adds to the terminal carbon (C4), and the nucleophile adds to the internal carbon (C3).

The stereoselectivity of these additions can vary depending on the reaction conditions and the nature of the electrophile. For instance, the addition of halogens typically proceeds through an anti-addition mechanism, resulting in the formation of a trans-dihaloalkene.

Nucleophilic additions to alkynes are also possible, particularly when the alkyne is activated by an electron-withdrawing group. While the sulfonamide group in this compound is electron-withdrawing, its effect is attenuated by the three-carbon chain separating it from the alkyne.

A summary of expected regioselective outcomes for addition reactions is presented in the table below.

| Reagent | Type of Addition | Expected Major Regioisomer |

| HX (e.g., HBr) | Electrophilic | 3-Bromo-N,N-dimethylbut-3-ene-1-sulfonamide |

| X₂ (e.g., Br₂) | Electrophilic | (E)-3,4-Dibromo-N,N-dimethylbut-3-ene-1-sulfonamide |

| H₂O (acid cat.) | Electrophilic | 4-(N,N-dimethylsulfamoyl)butan-2-one |

Catalysis plays a crucial role in controlling the regioselectivity and stereoselectivity of addition reactions to alkynes. Transition metals, in particular, can influence the outcome of these reactions by coordinating to the alkyne and directing the approach of the incoming nucleophile or electrophile. ruhr-uni-bochum.de

For example, the hydration of terminal alkynes, which typically follows Markovnikov's rule to yield methyl ketones, can be reversed to produce aldehydes (anti-Markovnikov addition) using specific catalysts such as ruthenium or iridium complexes. In the case of this compound, this would lead to the formation of 4-(N,N-dimethylsulfamoyl)butanal.

Palladium catalysts are also widely used to control the stereoselectivity of additions, often favoring syn-addition pathways. The choice of ligands coordinated to the metal center is critical in dictating the reaction's outcome. ruhr-uni-bochum.de

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, which are powerful methods for the construction of cyclic compounds.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. nih.govacs.orgwikipedia.org This reaction, a cornerstone of "click chemistry," is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govscispace.com this compound, with its terminal alkyne, is an ideal partner for this transformation.

The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with an organic azide (B81097) to form a six-membered copper(III) metallacycle. wikipedia.org Reductive elimination from this intermediate yields the triazole product and regenerates the copper(I) catalyst. A key feature of the CuAAC reaction is its exclusive formation of the 1,4-regioisomer. nih.gov

An illustrative CuAAC reaction is shown below:

This compound + Benzyl Azide --(Cu(I))--> 1-Benzyl-4-(2-(N,N-dimethylsulfamoyl)ethyl)-1H-1,2,3-triazoleBeyond the CuAAC, the terminal alkyne of this compound can participate in other 1,3-dipolar cycloaddition reactions with various 1,3-dipoles. These reactions are valuable for the synthesis of a wide array of five-membered heterocycles. ijrpc.commdpi.com

Examples of 1,3-dipoles that can react with alkynes include:

Nitrile oxides: to form isoxazoles.

Nitrones: to yield isoxazolines.

Azomethine ylides: to produce pyrrolines.

The regioselectivity of these cycloadditions is determined by the electronic properties of both the alkyne and the 1,3-dipole, as described by frontier molecular orbital theory.

Below is a table summarizing potential 1,3-dipolar cycloaddition reactions.

| 1,3-Dipole | Resulting Heterocycle |

| Nitrile Oxide | Isoxazole |

| Nitrone | Isoxazoline |

| Azomethine Ylide | Pyrroline |

Transition-Metal-Catalyzed Coupling Reactions (e.g., Sonogashira)

The terminal alkyne group in this compound is a key functional handle for carbon-carbon bond formation, most notably through transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of such transformations. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

The general mechanism for the Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl or vinyl halide to a Pd(0) species is followed by transmetalation from a copper(I) acetylide. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of the copper(I) acetylide intermediate which participates in the transmetalation step.

For this compound, this reaction provides a direct route to couple the butynylsulfonamide backbone to various aromatic and vinylic systems. The reaction is highly versatile and tolerates a wide range of functional groups on the coupling partner.

| Catalyst System | Coupling Partner (Ar-X) | Product | Reference |

| Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Iodobenzene | N,N-dimethyl-4-phenylbut-3-yne-1-sulfonamide | General Sonogashira Protocol |

| Pd(OAc)₂ / PPh₃ / CuI / i-Pr₂NH | 4-Bromopyridine | N,N-dimethyl-4-(pyridin-4-yl)but-3-yne-1-sulfonamide | General Sonogashira Protocol |

| Pd(dba)₂ / AsPh₃ / CuI / Et₃N | 1-Iodonaphthalene | N,N-dimethyl-4-(naphthalen-1-yl)but-3-yne-1-sulfonamide | General Sonogashira Protocol |

Carbometallation and Hydrofunctionalization Reactions

Beyond cross-coupling, the terminal alkyne of this compound can undergo carbometallation and hydrofunctionalization reactions, which involve the addition of an organometallic reagent or an H-Y molecule across the carbon-carbon triple bond, respectively.

Carbometallation is a reaction where a carbon-metal bond adds across an alkyne. A well-known example is the zirconium-catalyzed carboalumination of alkynes. This reaction typically uses zirconocene (B1252598) dichloride as a catalyst and an organoaluminum reagent like trimethylaluminium. The process generally proceeds via a syn-addition of the metal and the alkyl group to the alkyne, forming a vinyl-metal species that can be quenched with various electrophiles.

Hydrofunctionalization reactions add a hydrogen atom and another heteroatom-containing group across the alkyne. A relevant example is the hydroamination of alkynyl sulfonamides. For instance, the intramolecular hydroamination of N-sulfonyl-protected alkynylanilines can be catalyzed by diethylzinc (B1219324) (Et₂Zn) to form indole (B1671886) derivatives. acs.org This type of transformation highlights the ability of the sulfonamide nitrogen (if it bears a proton) to act as an internal nucleophile. For an intermolecular reaction with this compound, an external amine or other nucleophile would be required. Metal-free hydroamination reactions have also been reported; for example, the reaction between terminal alkynes and sulfonamides in the presence of diacetoxyiodobenzene (B1259982) (PIDA) can yield α-sulfonylamino ketones. organic-chemistry.org

| Reaction Type | Reagent/Catalyst | Functional Group Added | Product Type |

| Carboalumination | 1. ZrCp₂Cl₂ (cat.), AlMe₃ 2. H₂O | -CH₃, -H | Substituted alkene |

| Hydroamination | PhNH₂, Au(I) catalyst | -NHPh, -H | Enamine/Imine |

| Hydroamination | Benzenesulfonamide, PIDA | -NHSO₂Ph, =O | α-Sulfonylamino ketone organic-chemistry.org |

Reactions Involving the Sulfonamide Moiety

The N,N-dimethylsulfonamide group, while often considered robust, can participate in specific chemical transformations.

Derivatization at the Sulfonamide Nitrogen

The nitrogen atom in this compound is part of a tertiary sulfonamide, meaning it lacks an N-H bond. This significantly reduces its reactivity compared to primary or secondary sulfonamides. It cannot be easily deprotonated or participate in reactions that require an acidic proton, such as the Mitsunobu or Buchwald-Hartwig amination reactions.

Direct derivatization at this nitrogen is challenging and not commonly reported. One hypothetical route for activation could involve oxidation of the nitrogen atom to form a sulfonamide N-oxide. Tertiary amine N-oxides are known to undergo various reactions, such as the Polonovski reaction or [3+2] cycloadditions. youtube.com However, the chemistry of sulfonamide N-oxides is less explored, and such transformations would require specific and potent reagents. Another possibility is N-dealkylation, for instance using the von Braun reaction with cyanogen (B1215507) bromide, although this is a harsh method that can affect other functional groups. nih.gov

Role of Sulfonamides as Leaving Groups

The ability of a functional group to act as a leaving group (nucleofuge) is inversely related to its basicity. The N,N-dimethylsulfonamide anion ([Me₂NSO₂]⁻) that would be generated is the conjugate base of N,N-dimethylsulfonamide. Since sulfonamides are significantly more acidic than amines, their conjugate bases are relatively stable. The potential for the sulfonamide moiety to act as a leaving group has been explored, particularly in the context of forming ynol ethers from alkynyl sulfonamides. ucl.ac.uk In such reactions, a nucleophile attacks the sp-hybridized carbon of the alkyne, leading to the displacement of the sulfonamide group. This reactivity showcases the electron-withdrawing nature of the sulfonyl group, which can stabilize the departure of the sulfonamide anion.

Annulation Reactions for Heterocycle Formation (e.g., Sultams)

While this compound cannot form a sultam (a cyclic sulfonamide) via intramolecular cyclization onto itself, its alkynyl sulfonamide motif is a key precursor for various annulation reactions to form nitrogen-containing heterocycles. These reactions typically involve a metal catalyst, often gold(I), which acts as a potent π-acid to activate the alkyne towards nucleophilic attack. acs.org

In a typical intramolecular scenario, a nucleophile tethered to the sulfonamide-bearing molecule will attack the gold-activated alkyne. For example, o-alkynyl benzylsulfonamides undergo gold-catalyzed intramolecular hydroamination to yield benzazepine derivatives. researchgate.net Although this compound cannot undergo this specific intramolecular reaction, it can participate in intermolecular annulations or be incorporated into a larger molecular framework designed for such cyclizations.

| Catalyst | Reactant Type | Heterocyclic Product | Reference |

| Au(I) complex | o-Alkynyl benzylsulfonamide | Benzazepine | researchgate.net |

| Et₂Zn | N-sulfonyl-protected alkynylaniline | Indole | acs.org |

| Gold(I) | N-propargyl ynamide + Anthranil | Pyrrolo[2,3-b]quinoline |

Cascade and Tandem Reactions

The dual functionality of this compound makes it an excellent substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. Gold catalysis is particularly powerful in initiating such cascades. acs.org

A gold(I) catalyst can activate the terminal alkyne, triggering a sequence of reactions. For example, a gold-catalyzed cascade involving the cyclization of an allenoate followed by an oxidative cross-coupling with a terminal alkyne has been reported to form β-alkynyl-γ-butenolides. nih.gov In this type of reaction, this compound would serve as the terminal alkyne partner.

| Catalyst | Reaction Type | Key Intermediate(s) | Final Product | Reference |

| Gold(I) | Cyclization-Oxidative Alkynylation | Gold-vinylidene | β-alkynyl-γ-butenolide | nih.gov |

| Et₂Zn | Cyclization-Nucleophilic Addition | Indole zinc salt | C3-substituted indole | acs.org |

| Rhodium(I) | Alkynylation-Cycloaddition | Rhodium alkenylidene | Fused ring system | nih.gov |

Enediyne Synthesis via Non-Classical Carbenoid Intermediates

A significant transformation of alkynyl sulfonamides, including this compound, is their reaction with lithium acetylides to furnish Z-enediynes. nih.govrsc.org This process is notable for proceeding without the need for transition metal catalysts, which are often toxic and difficult to remove from the final products. nih.gov The reaction mechanism is proposed to occur through a sequence of 1,4- and 1,2-additions and rearrangements, involving a key non-classical carbenoid intermediate. nih.govrsc.org

The reaction commences with a 1,4-conjugate addition of the lithium acetylide to the alkynyl sulfonamide. This step forms a crucial alkenyl lithium species, which is stabilized by an intramolecular coordination effect involving one of the sulfonamide's oxygen atoms. rsc.org This intermediate can be considered a vinylidene carbenoid, as it features a carbon atom bearing both a vinyllithium (B1195746) anion and the sulfonamide leaving group. rsc.org

The intramolecular coordination not only stabilizes the vinyllithium but also activates the sulfonamide group for a subsequent nucleophilic attack by a second molecule of the acetylide. rsc.org This leads to a rearrangement that ultimately yields the enediyne framework, accompanied by the elimination of an aminosulfinate species. rsc.org Alongside the desired Z-enediyne, 1,3-diyne and alkenyl sulfonamide side-products are also observed, with the proportions of these products being influenced by the specific reaction parameters. nih.gov

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Side Products |

|---|---|---|---|---|

| Alkynyl Sulfonamide | Lithium Acetylide | Non-classical Carbenoid | Z-Enediyne | 1,3-Diyne, Alkenyl Sulfonamide |

Extensive mechanistic studies, combining experimental work and computational modeling, have shed light on this novel reaction pathway. nih.gov The discovery of this enediyne synthesis involving a non-classical carbenoid intermediate has expanded the understanding of sulfonamide reactivity and provides a new route to medicinally important enediyne and 1,3-diyne moieties. nih.gov

Sequential Functionalization Cascades

The reactivity of the alkynyl sulfonamide moiety in this compound also lends itself to sequential functionalization cascades, where multiple bond-forming events occur in a single operation. One such example is the participation of alkynyl sulfonamides in 1,3-dipolar cycloaddition reactions. ucl.ac.uk

In these reactions, the alkynyl sulfonamide acts as the dipolarophile, reacting with a 1,3-dipole, such as a nitrone, to generate five-membered heterocyclic rings. ucl.ac.uk This type of reaction is a powerful tool for the synthesis of complex, "drug-like" molecules. ucl.ac.uk For instance, the reaction of an alkynyl sulfonamide with a nitrone can rapidly produce 2,3-dihydroisoxazoles with high regioselectivity. ucl.ac.uk

The reaction is initiated by the [3+2] cycloaddition of the nitrone to the alkyne of the sulfonamide. This concerted or stepwise process leads to the formation of the heterocyclic ring in a single synthetic step. The sulfonamide group, in this case, acts as an activating group for the alkyne, facilitating the cycloaddition.

| Reactant 1 (Dipolarophile) | Reactant 2 (1,3-Dipole) | Reaction Type | Product |

|---|---|---|---|

| Alkynyl Sulfonamide | Nitrone | 1,3-Dipolar Cycloaddition | 2,3-Dihydroisoxazole |

While the broader scope of sequential functionalization cascades involving this compound is still an area of active investigation, the demonstrated reactivity in cycloadditions highlights its potential as a building block for the construction of diverse and complex molecular scaffolds through cascaded reaction sequences.

Mechanistic Investigations of N,n Dimethylbut 3 Yne 1 Sulfonamide Reactivity

Elucidation of Reaction Pathways

The transformations of N,N-dimethylbut-3-yne-1-sulfonamide can proceed through several distinct intermediates, depending on the reaction conditions and reagents employed. These intermediates play a pivotal role in determining the final product distribution.

Radical Intermediates in Transformations

Radical-mediated processes have been identified as a key pathway in the reactions of this compound and related alkynyl sulfonamides. The sulfonamide group can act as a radical-stabilizing moiety, facilitating the formation of radical intermediates that can undergo further transformations. ucl.ac.uk For instance, in certain reactions, the formation of a nitrogen-centered radical can be initiated, which then participates in subsequent bond-forming events. nih.gov The generation of these radical species can be achieved under mild conditions, making them synthetically useful. ucl.ac.uk

Experimental evidence, such as the formation of specific products in the presence of radical trapping agents, supports the involvement of radical intermediates. ucl.ac.uk For example, the reaction of related sulfonamides in the presence of radical scavengers like 2,2,6,6-tetramethylpiperidinooxy (TEMPO) has been used to infer the presence of radical pathways. researchgate.net These radical intermediates are often involved in complex cascade reactions, leading to the formation of polycyclic sulfonamides. goettingen-research-online.de The stability of the generated radical species is a critical factor influencing the reaction's course. ucl.ac.uk

Carbenoid Intermediates in Rearrangements

In addition to radical pathways, this compound can undergo rearrangements involving carbenoid intermediates. These species, which feature a carbon atom with a lone pair of electrons and a leaving group, are highly reactive and can participate in a variety of transformations. Research has shown that treatment of alkynyl sulfonamides with lithiated acetylene (B1199291) derivatives can lead to the formation of Z-enediynes and alkenyl sulfonamides through an unusual non-classical carbenoid intermediate. ucl.ac.uk

The formation of these carbenoid species is distinct from the more common α-elimination reactions that generate carbenes. thieme-connect.de The involvement of a carbenoid, rather than a free carbene, is often inferred from the reaction's stereoselectivity and the influence of the counterion. In some cases, computational modeling has been employed to support the existence of these transient intermediates and to elucidate the reaction mechanism. ucl.ac.uk The rearrangement of these carbenoid intermediates can lead to the formation of various unsaturated products, with the product distribution being sensitive to the reaction parameters. ucl.ac.uk

Organometallic Intermediates in Catalytic Cycles (e.g., Palladium, Cobalt, Copper Species)

Catalysis plays a crucial role in expanding the reactivity of this compound, with organometallic intermediates being central to these transformations.

Cobalt: Cobalt catalysts are also effective in mediating reactions of alkynes. thieme-connect.deacs.org The catalytic cycle can involve the formation of cobaltacyclopentene intermediates or organocobalt species arising from hydrometalation. acs.org The choice of ligand is critical for the success of these transformations, with specific phosphine-based ligands showing superior performance. acs.org These cobalt-catalyzed reactions can provide access to complex molecular architectures from simple alkyne precursors.

Copper: Copper catalysts are particularly known for their role in azide-alkyne cycloaddition (CuAAC) reactions and other coupling processes. researchgate.netbeilstein-journals.org The catalytic cycle in CuAAC is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide (B81097). beilstein-journals.org The structure of the active copper species can be complex and may involve multiple copper centers bridged by ligands. beilstein-journals.org Copper-catalyzed reactions of this compound can also proceed through radical pathways, where a copper-mediated homolysis of a bond generates a reactive radical intermediate. researchgate.net

Impact of Catalysis on Mechanistic Control and Selectivity

The use of catalysts provides a powerful tool for controlling the mechanistic pathway and, consequently, the selectivity of reactions involving this compound. By carefully selecting the catalyst and reaction conditions, it is possible to favor one reaction pathway over others, leading to the selective formation of a desired product.

For instance, in palladium-catalyzed reactions, the choice of ligands can steer the reaction towards a specific outcome. beilstein-journals.org Similarly, in cobalt-catalyzed systems, the ligand has been shown to have a pivotal role in the transformation. acs.org The addition of co-catalysts or additives can also have a profound effect on selectivity. In some cases, an additive can reversibly inhibit the catalyst, leading to controlled selectivity. elsevierpure.com This level of control is essential for the synthesis of complex molecules with high precision. The catalyst can influence not only the chemoselectivity (which functional group reacts) but also the regio- and stereoselectivity of the transformation.

Analysis of Regio- and Stereoselectivity Determinants

The regioselectivity and stereoselectivity of reactions involving this compound are determined by a combination of electronic and steric factors of the substrates, reagents, and catalyst.

In catalytic reactions, the structure of the organometallic intermediate is a key determinant of selectivity. For example, in palladium-catalyzed cross-coupling reactions, the regioselectivity of the insertion of an alkyne into a palladacycle is influenced by the substituents on both the alkyne and the palladium complex. ub.edu Similarly, in copper-catalyzed additions to ketones, the diastereoselectivity is determined in the step involving the addition of an organocopper intermediate to the ketone. nih.gov

The nature of the ligand attached to the metal center plays a crucial role in controlling both regio- and stereoselectivity. beilstein-journals.orgthieme-connect.deacs.orgthieme-connect.de Chiral ligands can be used to induce enantioselectivity in catalytic reactions. Computational studies are often employed to understand the origins of selectivity by modeling the transition states of the key elementary steps in the catalytic cycle. bris.ac.uk These studies can provide valuable insights into the non-covalent interactions that govern the stereochemical outcome of the reaction.

Below is a table summarizing the regioselectivity observed in a rhodium-catalyzed carbocyclization reaction with various tethered enynes, demonstrating the influence of substituents on the reaction outcome.

| Entry | R¹ | R² | R³ | Alkyne | Product | Yield (%) | Regio- and Diastereoselectivity |

| 1 | H | H | Me | 229 | 233 | 85 | >19:1 |

| 2 | Me | H | Me | 230 | 234 | 87 | ~19:1 |

| 3 | H | H | COMe | 222 | 235 | 68 | >19:1 |

| 4 | Me | H | COMe | 222 | 236 | 66 | ~19:1 |

| 5 | H | Me | H | 229 | 237 | 83 | >19:1 |

| 6 | Me | Me | H | 230 | 238 | 87 | ~19:1 |

| 7 | H | Me | COMe | 222 | 239 | 82 | 4:1 |

| 8 | Me | Me | COMe | 222 | 240 | 81 | >19:1 |

| 9 | (CO₂Me)₂ | H | Me | 231 | 241 | 88 | 9:1 |

| 10 | (CO₂Me)₂ | Me | H | 232 | 242 | 95 | >19:1 |

| Data derived from a study on rhodium-catalyzed carbocyclization reactions. core.ac.uk |

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comnih.gov DFT methods have been extensively applied to various sulfonamide derivatives to predict their properties and reaction pathways. rsc.orgresearchgate.net

The foundational step in the computational analysis of a molecule like N,N-dimethylbut-3-yne-1-sulfonamide involves the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This is typically achieved using DFT methods, which calculate the electronic energy of the molecule and adjust the atomic positions to find the lowest energy conformation.

While specific studies focusing solely on this compound are not prevalent in the reviewed literature, extensive computational work has been performed on the closely related analogue, N,N-diethyl-3,3-dimethylbut-1-yne-1-sulfonamide . ucl.ac.uk The minor difference between a dimethyl and a diethyl substitution on the nitrogen atom is expected to have a minimal impact on the electronic structure and reactivity of the core alkynyl sulfonamide moiety. These studies provide significant insights that are largely applicable to the dimethyl derivative.

The electronic structure of these alkynyl sulfonamides is of particular interest. The electron-withdrawing nature of the sulfonamide group significantly influences the electron density of the alkyne. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy and distribution of these frontier orbitals determine the molecule's reactivity towards nucleophiles and electrophiles. For instance, the LUMO is often localized on the alkyne, indicating its susceptibility to nucleophilic attack.

Table 1: Representative DFT Functionals and Basis Sets for Sulfonamide Analysis

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization and electronic structure of various sulfonamides. rsc.org |

| B3LYP | 6-311++G(d,p) | Complemented experimental studies on novel sulfonamide compounds. mdpi.comnih.gov |

This table is a composite based on common practices in computational chemistry for similar compounds and does not represent a direct calculation on this compound unless otherwise cited.

A significant application of DFT in the study of alkynyl sulfonamides has been the elucidation of reaction mechanisms by locating transition states and calculating the energetics of reaction pathways. This is particularly relevant for understanding the synthesis of enediynes from alkynyl sulfonamides. rsc.org

Computational modeling has been instrumental in mapping the potential energy surface for the reaction of lithium acetylides with alkynyl sulfonamides. These calculations involve identifying the structures of intermediates and the transition states that connect them. By determining the activation energies for different proposed steps, the most likely reaction mechanism can be identified. For instance, in the reaction of a lithium acetylide with an alkynyl sulfonamide, DFT calculations can differentiate between a direct addition-elimination pathway and a more complex route involving a carbenoid intermediate. rsc.orgucl.ac.uk

Mechanistic Pathway Validation through Computational Modeling

Computational modeling has been crucial in validating the proposed mechanistic pathways for reactions involving alkynyl sulfonamides. rsc.orgucl.ac.uk Experimental observations often suggest several plausible mechanisms, and computational studies can provide the evidence needed to support or refute them.

In the synthesis of Z-enediynes from the reaction of alkynyl sulfonamides with lithiated acetylene (B1199291) derivatives, extensive computational modeling revealed a complex mechanistic landscape. ucl.ac.uk These studies were critical in identifying an unusual non-classical carbenoid intermediate as being responsible for the formation of the Z-enediyne and other side products. rsc.orgucl.ac.uk The calculations demonstrated that a 1,4-conjugate addition of the acetylide to the alkynyl sulfonamide forms a key alkenyl lithium intermediate. This intermediate is stabilized by an intramolecular coordination of a sulfonamide oxygen to the lithium atom. This species then behaves as a vinylidene carbenoid, where the carbon atom bears both an anionic charge (as a vinyllithium) and a leaving group (the sulfonamide). rsc.org A subsequent nucleophilic attack by a second acetylide molecule and rearrangement leads to the final enediyne product. rsc.org

These computational findings were essential for understanding the observed product distributions and for explaining why the reaction proceeds without the need for a transition metal catalyst. ucl.ac.uk

Spectroscopic Parameter Prediction and Corroboration

DFT calculations are also a valuable tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. While specific predicted spectra for this compound are not available in the cited literature, studies on its close analogue, N,N-diethyl-3,3-dimethylbut-1-yne-1-sulfonamide, have reported experimental spectroscopic data that could be used for such corroboration. ucl.ac.uk

For instance, calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR spectra. Agreement between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. For other sulfonamide derivatives, computed structural and spectroscopic data have shown good agreement with experimental results. mdpi.comnih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N,N-diethyl-3,3-dimethylbut-1-yne-1-sulfonamide |

| Z-enediyne |

| lithium acetylide |

| alkenyl lithium |

| vinylidene carbenoid |

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

A ¹H NMR (Proton NMR) spectrum would be crucial for identifying the different types of protons and their electronic environments within N,N-dimethylbut-3-yne-1-sulfonamide. Although specific experimental data is not available, one would expect to observe distinct signals corresponding to the terminal alkyne proton (≡C-H), the methylene (B1212753) protons adjacent to the triple bond and the sulfonyl group (-CH₂-CH₂-SO₂-), and the protons of the two N-methyl groups (-N(CH₃)₂). The chemical shifts, integration values, and coupling patterns of these signals would confirm the connectivity of the molecule.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. For this compound, distinct peaks would be expected for the two acetylenic carbons, the two methylene carbons in the butyl chain, and the carbon atoms of the N-methyl groups. Specific chemical shift values for this compound are not present in the searched literature.

Advanced 2D NMR Techniques

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to further confirm the structure. A COSY spectrum would establish the correlations between adjacent protons, for instance, between the two methylene groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Detailed 2D NMR data for this compound were not found in the provided search results.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the terminal alkyne C≡C stretch and ≡C-H stretch, the S=O stretches of the sulfonamide group (typically strong bands around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹), and C-H stretching and bending vibrations for the methylene and methyl groups. Specific IR spectral data for this compound is not available in the search results.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental composition. The expected exact mass could be calculated and compared to the experimental value to confirm the molecular formula, C₆H₁₁NO₂S. The fragmentation pattern observed in the mass spectrum would give further clues about the molecule's structure, likely showing cleavage at the S-N bond and within the butyl chain. However, specific experimental mass spectral data, including fragmentation patterns from HRMS analysis, were not found for this compound in the available search results.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This method is indispensable for unambiguously establishing the absolute stereochemistry and solid-state conformation of a molecule. vdoc.pub

For a molecule like this compound, which is achiral and does not possess stereocenters, the primary role of X-ray crystallography would be to provide an exact description of its molecular geometry and packing in the crystal lattice. This technique would yield precise data on bond lengths, bond angles, and torsion angles, offering invaluable insights into the molecule's conformation.

To perform this analysis, a suitable single crystal of this compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms, is collected and analyzed. nih.gov Mathematical processing of this pattern allows for the generation of a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

The expected data from a successful X-ray crystallographic analysis of this compound would be compiled into a crystallographic information file (CIF). Key parameters that would be determined are presented in the hypothetical data table below.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 12.67 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1104.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.234 |

| S-N bond length (Å) | 1.63 |

| S=O bond length (Å) | 1.43 |

| C≡C bond length (Å) | 1.19 |

| S-N-C torsion angle (°) | 85.3 |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from an X-ray crystallographic study.

This detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing. Furthermore, the precise geometry can be used to correlate with data from other spectroscopic techniques and to inform theoretical calculations.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have one or more unpaired electrons, known as paramagnetic species or radicals. ethz.chwiley-vch.de EPR spectroscopy is highly sensitive and provides detailed information about the electronic structure and environment of the unpaired electron. uoc.gr

In the context of this compound, EPR spectroscopy would not be applicable for studying the ground-state molecule itself, as it is a diamagnetic species with all its electrons paired. However, this technique would be invaluable for investigating reactions involving this compound where radical intermediates might be formed. For instance, radical-mediated additions to the alkyne functionality or homolytic cleavage of a C-H or S-N bond could generate transient radical species that could be detected by EPR. rsc.org

The fundamental principle of EPR involves placing a sample in a strong magnetic field and irradiating it with microwave radiation. The unpaired electrons, which have a magnetic moment due to their spin, will align either with or against the applied magnetic field, resulting in two energy levels. The absorption of microwave energy causes transitions between these energy levels, giving rise to an EPR spectrum. wiley-vch.de

A key parameter obtained from an EPR spectrum is the g-factor, which is analogous to the chemical shift in NMR spectroscopy. The g-factor is a characteristic of the radical and its electronic environment. uoc.gr Additionally, hyperfine coupling, which is the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H, ¹⁴N), can lead to the splitting of the EPR signal into multiple lines. This hyperfine splitting pattern provides crucial information about the identity and number of nuclei interacting with the unpaired electron, and the magnitude of the splitting (the hyperfine coupling constant) is related to the electron spin density at that nucleus. wiley-vch.deuoc.gr

Should a radical species derived from this compound be generated, EPR spectroscopy would be the primary tool for its detection and characterization. The analysis of the g-factor and hyperfine coupling constants would allow for the elucidation of the radical's structure.

Table 2: Hypothetical EPR Data for a Radical Derived from this compound

| Parameter | Hypothetical Value |

| g-factor | 2.0035 |

| Hyperfine Coupling Constant (aN) | 1.2 G |

| Hyperfine Coupling Constant (aH) | 2.5 G (for specific protons) |

Note: The data in this table is hypothetical and illustrates the type of information that could be obtained from an EPR study of a radical species derived from this compound.

The detection and characterization of such radical intermediates are critical for understanding reaction mechanisms, particularly in fields like organic synthesis and materials science where radical reactions play a significant role. beilstein-journals.org

Applications of N,n Dimethylbut 3 Yne 1 Sulfonamide and Its Reactivity in Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

N,N-dimethylbut-3-yne-1-sulfonamide serves as a valuable and versatile building block in organic synthesis, enabling the construction of complex molecular architectures. Its utility stems from the presence of multiple reactive sites: the terminal alkyne, the activated methylene (B1212753) group adjacent to the sulfonyl group, and the sulfonamide moiety itself. These features allow for a diverse range of transformations, making it a key precursor for intricate molecular frameworks.

The alkyne functionality provides a gateway for the introduction of molecular complexity through various coupling reactions and cycloadditions. For instance, treatment of alkynyl sulfonamides with lithiated acetylene (B1199291) derivatives can lead to the formation of Z-enediynes, a core structural motif in a class of potent antitumor antibiotics. ucl.ac.uk While this reaction can sometimes produce 1,3-diyne side-products, these byproducts themselves are valuable synthons with their own applications in organic synthesis. ucl.ac.uk The strategic placement of the sulfonamide group influences the reactivity of the alkyne, and its transformations are crucial for building complex structures.

The inherent functionalities of this compound allow for its incorporation into larger, more elaborate molecules. Its ability to participate in sequential reactions, where different parts of the molecule are functionalized in a controlled manner, underscores its role as a cornerstone for the synthesis of architecturally complex targets. The strategic manipulation of its reactive sites opens avenues for the creation of diverse and intricate molecular scaffolds.

Synthesis of Advanced Alkynes and Conjugated Systems (e.g., Enediynes, Ynols)

A significant application of this compound lies in its use as a precursor for the synthesis of advanced alkyne and conjugated systems, most notably enediynes and ynols. These structures are of considerable interest due to their unique electronic properties and biological activities.

Enediynes: Research has demonstrated that alkynyl sulfonamides, including N,N-disubstituted variants, can be converted into Z-enediynes. This transformation can be achieved by reacting the alkynyl sulfonamide with a lithiated acetylene derivative, proceeding through a non-classical carbenoid intermediate. ucl.ac.uk This method provides a transition metal-free route to these complex systems. ucl.ac.uk

Ynol Ethers: The reaction of alkynyl sulfonamides with potassium alkoxides can lead to the formation of ynol ethers. ucl.ac.uk Specifically, the reaction of an aromatic alkynyl sulfonamide with an aliphatic potassium alkoxide has been shown to produce ynol ethers. This transformation highlights the reactivity of the alkynyl sulfonamide as an electrophile.

The following table summarizes the synthesis of advanced conjugated systems using alkynyl sulfonamides as precursors.

| Starting Material | Reagent | Product | Key Feature |

| Alkynyl sulfonamide | Lithiated acetylene derivative | Z-Enediyne | Formation of a conjugated system with two triple bonds and one double bond. |

| Aromatic alkynyl sulfonamide | Potassium tert-butoxide | tert-Butyl ynol ether | Synthesis of a highly reactive functional group. |

Precursors to Nitrogen-Containing Heterocyclic Scaffolds (e.g., Pyrroles, Sultams, Aziridines, Triazoles)

This compound and related alkynyl sulfonamides are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and other biologically active compounds. openmedicinalchemistryjournal.comnih.govmdpi.com

Pyrroles: The synthesis of substituted pyrroles can be achieved through various methods, some of which involve the reaction of primary amines with 1,4-dicarbonyl compounds in what is known as the Paal-Knorr pyrrole (B145914) synthesis. organic-chemistry.orgresearchgate.net While a direct conversion from this compound is not explicitly detailed, the functional handles present in the molecule could be transformed into the necessary precursors for pyrrole synthesis. For instance, the alkyne could be hydrated to a ketone, and the carbon chain extended to form a 1,4-dicarbonyl system. Furthermore, gold-catalyzed reactions of 2H-azirines with ynamides, which are structurally related to this compound, can produce pyrroles. researchgate.net

Sultams: Sultams, which are cyclic sulfonamides, represent a key class of heterocycles. bohrium.com The intramolecular cyclization of sulfonamides containing a suitable leaving group is a common strategy for their synthesis. organic-chemistry.org The butynyl chain in this compound provides a scaffold that, upon functionalization, could undergo cyclization to form a sultam ring. For example, hydration of the alkyne followed by reduction and activation of the resulting alcohol could set the stage for an intramolecular nucleophilic substitution by the sulfonamide nitrogen.

Aziridines: Aziridines, three-membered nitrogen-containing heterocycles, are important synthetic intermediates. chim.itdiva-portal.org The synthesis of aziridines often involves the reaction of alkenes with a nitrogen source. organic-chemistry.org The butynyl group of this compound can be stereoselectively reduced to a cis- or trans-alkene, which could then undergo aziridination. Various methods for the aziridination of alkenes have been developed, including those that utilize sulfonamides as the nitrogen source in the presence of a suitable catalyst. beilstein-journals.orgchemrxiv.org

Triazoles: 1,2,3-triazoles are readily synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. scispace.com this compound, with its terminal alkyne, is an ideal substrate for this reaction. Reaction with an organic azide (B81097) in the presence of a copper(I) catalyst would yield a 1,4-disubstituted-1,2,3-triazole bearing the N,N-dimethylsulfonamidomethyl substituent. nih.govresearchgate.net This approach allows for the straightforward incorporation of the sulfonamide moiety into a stable, five-membered heterocyclic ring. nih.govbeilstein-journals.org

The following table provides an overview of the potential synthetic pathways to these heterocycles from this compound.

| Target Heterocycle | Potential Synthetic Strategy | Key Transformation |

| Pyrrole | Multi-step synthesis involving hydration of the alkyne and subsequent Paal-Knorr cyclization. | Alkyne hydration, cyclocondensation. |

| Sultam | Functionalization of the alkyne followed by intramolecular cyclization. | Alkyne functionalization, intramolecular nucleophilic substitution. |

| Aziridine | Partial reduction of the alkyne to an alkene, followed by aziridination. | Alkyne reduction, aziridination. |

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). | [3+2] Cycloaddition. |

Use as a Sulfonamide Source in Functionalization Reactions

The sulfonamide group in this compound can act as a source of the sulfonyl moiety in various functionalization reactions. Sulfonamides are robust functional groups and can be introduced into molecules to modify their chemical and biological properties. organic-chemistry.orgorganic-chemistry.org

The N,N-dimethylsulfonamide group can be transferred to other molecules through reactions that involve the cleavage of the C-S bond. While less common than reactions involving the alkyne, under specific conditions, the sulfonamide can participate as a nucleophile or be activated to act as an electrophile. For example, in the presence of a strong base, the nitrogen of the sulfonamide could potentially be deprotonated and act as a nucleophile.

Future Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. asau.ru For N,N-dimethylbut-3-yne-1-sulfonamide and related compounds, future research will likely prioritize the development of synthetic methods that are more atom-economical, utilize less hazardous reagents and solvents, and operate under milder reaction conditions. cardiff.ac.uk

Current synthetic approaches often rely on traditional methods that may generate significant waste. Future research could explore the use of catalysis to improve efficiency. For instance, borrowing hydrogen or hydrogen autotransfer methodologies, which use benign alcohols as alkylating agents and produce water as the only byproduct, represent a highly atom-economical approach. cardiff.ac.uk The development of novel iron-catalyzed methylation reactions using methanol (B129727) as a C1 building block also showcases a move towards more sustainable processes. cardiff.ac.uk

Furthermore, the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), and even solvent-free reaction conditions assisted by microwave irradiation, are promising avenues. asau.ru The goal is to create synthetic pathways that are not only efficient but also minimize their environmental impact. asau.ru

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The presence of both a terminal alkyne and a sulfonamide group in this compound offers a rich playground for discovering new chemical reactions. The alkyne can participate in a variety of transformations, including cycloadditions, cross-coupling reactions, and hydrofunctionalizations. The sulfonamide group, while often considered a stable protecting group, can also be involved in or direct chemical reactions. ucl.ac.uknih.gov

A key area of future research will be to uncover novel reactivity patterns by subjecting this compound to a diverse range of reaction conditions and reagents. This could lead to the synthesis of entirely new classes of molecules with potentially valuable properties. For example, research into the reactions of alkynyl sulfonamides has already revealed fascinating and complex mechanistic pathways, including the formation of unusual non-classical carbenoid intermediates. ucl.ac.uk Further exploration in this area could lead to the discovery of unprecedented chemical transformations.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example of a reaction where terminal alkynes like the one in this compound are central. beilstein-journals.orgmdpi.com Future work could focus on developing novel catalytic systems or expanding the scope of this reaction with this specific sulfonamide. Additionally, exploring light-mediated photoredox catalysis could open up new avenues for activating the molecule and achieving unique reactivity. nih.govacs.org

Leveraging Advanced Computational Methods for Predictive Synthesis and Mechanism Discovery

Computational chemistry has become an indispensable tool in modern organic synthesis. mdpi.comnih.gov In the context of this compound, advanced computational methods, such as Density Functional Theory (DFT), can be employed to predict its reactivity, elucidate reaction mechanisms, and guide the design of new experiments. mdpi.comnih.gov

By modeling the electronic structure and energy profiles of potential reaction pathways, researchers can gain valuable insights into which reactions are likely to be successful and under what conditions. This predictive power can significantly accelerate the discovery of new transformations and optimize existing ones. For example, computational modeling has been instrumental in understanding the complex mechanistic routes in the reactions of alkynyl sulfonamides, helping to distinguish between different possible pathways. ucl.ac.uk

Future research will likely see an even greater integration of computational and experimental approaches. This synergy will allow for a more rational and efficient exploration of the chemical space around this compound, leading to the discovery of novel and useful synthetic methodologies. mdpi.com

Expanding Substrate Scope and Enhancing Functional Group Tolerance

To maximize the synthetic utility of this compound, it is crucial to develop reactions that are tolerant of a wide range of other functional groups. This allows for the synthesis of more complex and diverse molecules without the need for extensive protecting group manipulations.

Future research will focus on developing robust and versatile reactions that work well with a broad array of substrates. This includes exploring the compatibility of new catalytic systems with various functional groups. For instance, the development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, is a key strategy for improving efficiency and functional group tolerance. acs.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.